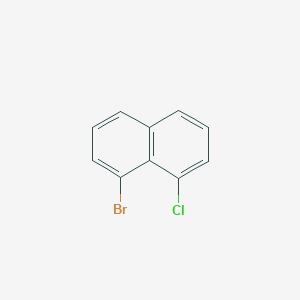

1-Bromo-8-chloronaphthalene

Description

Nomenclature and Structural Characteristics of 1-Bromo-8-chloronaphthalene

This compound is systematically named according to IUPAC nomenclature, indicating a naphthalene (B1677914) core substituted with a bromine atom at the C1 position and a chlorine atom at the C8 position. cymitquimica.comnih.gov This specific arrangement of substituents, known as peri-substitution, results in a sterically constrained environment due to the proximity of the bromine and chlorine atoms. wikipedia.orgst-andrews.ac.uk

The fundamental properties of this compound are summarized in the table below. It is typically a white to pale yellow solid at room temperature and is soluble in organic solvents. cymitquimica.comchemicalbook.com

| Property | Value |

| CAS Number | 20816-79-9 |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol |

| Melting Point | 87-88 °C |

| Boiling Point | 150-160 °C (at 5-6 Torr) |

| Appearance | White to pale yellow solid |

This table presents key physical and chemical properties of this compound. cymitquimica.comnih.govchemicalbook.comsigmaaldrich.comchemscene.comcymitquimica.comguidechem.com

The presence of two different halogen atoms on the naphthalene ring imparts distinct reactivity to the molecule. The carbon-bromine and carbon-chlorine bonds have different strengths and electronic characteristics, which can be selectively targeted in chemical reactions. cymitquimica.com

Contextualization within Halogenated Naphthalene Derivatives Research

Halogenated naphthalenes are a broad class of compounds that have been extensively studied for their diverse applications, ranging from industrial chemicals to building blocks in medicinal chemistry. google.comekb.egwikipedia.orgnih.gov The introduction of halogen atoms onto the naphthalene scaffold can significantly alter its physical, chemical, and biological properties. ekb.eg

Research into halogenated naphthalenes often focuses on:

Synthesis: Developing efficient and regioselective methods for the introduction of halogens onto the naphthalene ring system. researchgate.netresearchgate.net

Reactivity: Investigating the influence of halogen substituents on the reactivity of the naphthalene core, including their role as directing groups in further functionalization. cymitquimica.com

Applications: Exploring the use of these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. cymitquimica.comgoogle.com

This compound is a notable example within this class due to its peri-substitution pattern. This specific arrangement leads to unique steric and electronic effects that are not observed in other isomeric dihalonaphthalenes. wikipedia.orgst-andrews.ac.uk The study of such peri-substituted naphthalenes provides valuable insights into the fundamental principles of chemical reactivity and molecular design. mdpi.comresearchgate.net

Significance and Research Gaps in the Study of this compound

The primary significance of this compound lies in its utility as a synthetic intermediate. chemicalbook.comchemicalbook.com It serves as a crucial starting material for the preparation of a variety of more complex molecules, particularly those with a peri-substituted naphthalene core. For instance, it is used in the synthesis of certain quinazoline (B50416) compounds and inhibitors of biological targets like KRas G12C and KRas G12D, which are relevant in disease treatment research. chemicalbook.com

Despite its importance as a building block, there are several research gaps in the comprehensive understanding of this compound:

Detailed Mechanistic Studies: While its use in synthesis is established, detailed mechanistic investigations into its reactions, particularly those that differentiate the reactivity of the bromine and chlorine substituents, are not extensively reported.

Exploration of Novel Reactions: The full potential of this compound in novel synthetic transformations remains to be explored. Its unique electronic and steric properties could be leveraged to develop new and efficient synthetic methodologies.

Physical and Material Properties: There is a lack of in-depth studies on the physical and material properties of this compound itself, such as its photophysical or electronic characteristics, which could be of interest for materials science applications.

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with other peri-dihalonaphthalenes would provide a deeper understanding of the influence of different halogen combinations on the chemical behavior of these systems.

Addressing these research gaps will undoubtedly lead to a more complete understanding of this important chemical compound and could pave the way for new and innovative applications in various fields of chemical science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-8-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZQEADUKRNQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605564 | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20816-79-9 | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Bromo 8 Chloronaphthalene

Established Synthetic Pathways

Traditional methods for synthesizing 1-bromo-8-chloronaphthalene rely on well-understood, multi-step reaction sequences. These pathways often begin with readily available naphthalene (B1677914) derivatives and introduce the desired halogen substituents through controlled chemical transformations.

Sandmeyer Reaction Applications in this compound Synthesis

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method for converting primary aromatic amines into aryl halides via a diazonium salt intermediate. wikipedia.orgnih.govlscollege.ac.in This reaction is particularly valuable for introducing substituents to an aromatic ring in patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts. wikipedia.orglscollege.ac.in

A primary and effective route to this compound utilizes 8-chloronaphthalen-1-amine (B1355594) as the starting material. chemicalbook.comchemicalbook.com This process involves two key stages: the diazotization of the amine group, followed by a copper-catalyzed halogenation.

The first stage is the diazotization of 8-chloronaphthalen-1-amine. This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as p-Toluenesulfonic acid (TsOH·H₂O). chemicalbook.comorganic-chemistry.org This reaction, conducted at low temperatures (typically -5 °C), converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺), which is a highly reactive intermediate. chemicalbook.comchemicalbook.com

Following the formation of the diazonium salt, the second stage involves the introduction of the bromine atom. This is accomplished by adding a solution of copper(I) bromide (CuBr). chemicalbook.comchemicalbook.com The copper(I) catalyst facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and forming the stable this compound product. wikipedia.orglscollege.ac.in The reaction mixture is then warmed to room temperature and stirred for several hours to ensure completion. chemicalbook.com The final product is isolated through extraction and purified by column chromatography, yielding a white solid with high purity. chemicalbook.comchemicalbook.comguidechem.com This method has been reported to achieve yields ranging from 63% to 72%. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of this compound via Sandmeyer Reaction chemicalbook.comchemicalbook.com

| Parameter | Value |

| Starting Material | 8-chloronaphthalen-1-amine |

| Reagents | p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr) |

| Solvents | Acetonitrile (MeCN), Water (H₂O) |

| Initial Temperature | -5 °C |

| Reaction Temperature | 25 °C |

| Reaction Time | 12 hours |

| Purification | Column Chromatography (Silica gel, Petroleum ether) |

| Yield | 63-72% |

| Purity | 99% |

Bromination of Chloronaphthalene Precursors

Another established approach to synthesizing halogenated naphthalenes is through direct electrophilic halogenation. In principle, this compound could be synthesized by the direct bromination of a 1-chloronaphthalene (B1664548) precursor. wikipedia.org This method involves treating 1-chloronaphthalene with bromine (Br₂) in the presence of a catalyst or under specific conditions to induce the substitution of a hydrogen atom with a bromine atom. wikipedia.org

Ring Opening Reactions in the Synthesis of Halonaphthalene-1-carbonitriles as Precursors

A more complex, multi-step strategy involves the synthesis of halonaphthalene-1-carbonitriles, which can serve as versatile precursors for various disubstituted naphthalenes. A convenient and high-yield synthesis of 8-halonaphthalene-1-carbonitriles has been developed where the key step is the ring opening of 1H-naphtho[1,8-de] chemicalbook.comchemicalbook.comresearchgate.nettriazine. researchgate.netnii.ac.jp

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methodologies. These emerging strategies often employ novel catalytic systems or reaction conditions to access complex molecular architectures that are difficult to obtain through traditional means.

Visible Light and Iron-mediated Carbocationic Routes to Polysubstituted Naphthalenes

An emerging and innovative strategy for the synthesis of polysubstituted 1-halonaphthalenes involves a benzannulation reaction that is mediated by iron metal and visible light. researchgate.net This method facilitates the coupling of allylbenzenes with polyhalomethanes to construct the naphthalene scaffold. researchgate.net

The reaction mechanism is proposed to proceed through a Kharasch addition intermediate, which then undergoes an intramolecular Friedel-Crafts alkylation catalyzed by an Fe(III) species. researchgate.net This process results in the formation of two new carbon-carbon bonds, effectively building the second aromatic ring onto the starting allylbenzene. A key advantage of this method is its ability to provide access to 1-halonaphthalenes with substitution patterns that are otherwise challenging to synthesize, particularly those with substituents at the C-5 to C-8 positions. researchgate.net This visible-light-mediated approach represents a significant advancement, offering a milder and potentially more versatile route for constructing complex halogenated naphthalene derivatives. researchgate.net

Grignard-Kumada Cross-Coupling Reaction Sequences

The Kumada-Corriu coupling, a landmark in carbon-carbon bond formation, offers a powerful tool for the synthesis of complex aryl structures. organic-chemistry.orgwikipedia.org This nickel- or palladium-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org While not a direct method for the synthesis of this compound itself, the Kumada coupling is instrumental in synthetic sequences where this compound acts as a foundational building block.

The reaction mechanism, particularly with a palladium catalyst, proceeds through a well-understood catalytic cycle. Initially, an active Pd(0) species undergoes oxidative addition into the aryl-halide bond. This is followed by transmetalation with the Grignard reagent and, finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com

In the context of this compound, a synthetic route could involve its conversion to a Grignard reagent, which is then coupled with another aryl halide. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective reactions. Alternatively, this compound can serve as the electrophilic partner, reacting with a different aryl Grignard reagent to form more complex biaryl compounds. organic-chemistry.org The choice of catalyst, such as [Ni{tBuN(PPh2)2-κ2P}X2], is crucial as it influences catalytic activity and selectivity. nih.gov The reaction is noted for its stereoselective nature when using alkenyl halides and its broad applicability, though the highly reactive nature of Grignard reagents limits the tolerance of certain sensitive functional groups. nrochemistry.comnih.gov

Mechanochemical Activation in Solid-State Reactions Involving Halonaphthalenes

Recent advancements in sustainable chemistry have highlighted mechanochemistry, the use of mechanical force to induce chemical reactions, as a viable and environmentally friendly alternative to traditional solvent-based methods. rsc.orgtandfonline.com Techniques like ball milling provide the necessary energy to activate reactants in a solid state, often reducing reaction times and eliminating the need for bulk organic solvents. rsc.orgresearchgate.net

For halonaphthalenes, mechanochemical activation has been successfully applied in several contexts. One significant application is the Barbier-type reaction, where aryl halides are reacted with magnesium and chlorosilanes under electromagnetic milling to produce arylsilanes in minutes. researchgate.net This demonstrates the feasibility of forming organometallic intermediates in the solid state. Furthermore, mechanoredox catalysis, using materials like mesoporous ZnO, has been shown to activate stable carbon-halide bonds in unactivated aryl halides for hydrodehalogenation, achieving moderate to excellent yields without large solvent volumes. rsc.orgrsc.org

This solid-state approach is also being explored for classic reactions. For instance, a mechanoredox system using piezoelectric BaTiO3 activated by ball milling facilitates a solvent-minimized, metal-catalyst-free Sandmeyer reaction for aryl halide synthesis. acs.org Such innovations suggest a promising future for the synthesis and modification of halonaphthalenes like this compound through cleaner, more efficient solid-state methodologies.

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise placement of halogen substituents on the naphthalene core is paramount for the synthesis of the target 1,8-isomer. This requires a deep understanding of the factors that govern the regioselectivity of electrophilic aromatic substitution on naphthalene systems.

Factors Influencing Halogenation Regioselectivity on Naphthalene Systems

Electrophilic substitution on naphthalene is governed by a combination of electronic and steric factors. The naphthalene ring system is more reactive than benzene, but substitution is not uniform across all positions. libretexts.org

Electronic Effects : The 1-position (alpha) is generally more reactive and kinetically favored over the 2-position (beta). libretexts.orgstackexchange.com This preference is attributed to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during alpha-substitution. The positive charge in the alpha-intermediate can be delocalized over two positions while keeping one of the rings fully aromatic, which is a more stable arrangement than that of the beta-intermediate. libretexts.orgstackexchange.com

Steric Effects : While electronic factors favor the 1-position, steric hindrance can play a decisive role. When bulky electrophiles or substituted naphthalenes are used, attack at the less-hindered 2-position can become competitive or even preferred. stackexchange.com The hydrogen atom at the 8-position provides significant steric clash for incoming electrophiles at the 1-position, a phenomenon that is less pronounced for attack at the 2-position. stackexchange.comcanterbury.ac.nz

Reaction Conditions : The choice of solvent and catalyst can also dramatically alter the isomeric product ratio. For example, in Friedel-Crafts acylation, the major product can be shifted from the 1-isomer to the 2-isomer simply by changing the solvent from carbon disulfide to nitrobenzene. libretexts.org This highlights the complex interplay of factors that must be controlled to achieve the desired regioselectivity.

Control of Isomer Formation in Bromochloronaphthalene Synthesis

Synthesizing this compound specifically requires careful control over the introduction of the two different halogen atoms. This is typically achieved by starting with a pre-substituted naphthalene. For instance, starting with 1-chloronaphthalene, the directing effects of the chlorine atom must be considered for the subsequent bromination. Chlorine is an ortho-, para-director. In the case of 1-chloronaphthalene, this would direct an incoming electrophile to the 2-, 4-, and 5-positions. However, the synthesis of the 1,8-isomer often relies on alternative strategies, such as the Sandmeyer reaction, which offers exquisite regiochemical control.

The Sandmeyer reaction utilizes a diazonium salt prepared from a specific amino-naphthalene precursor. nih.gov By starting with 8-chloronaphthalen-1-amine, the positions of the chloro and amino groups are already fixed. The subsequent diazotization of the amino group followed by its displacement with bromine using a copper(I) bromide catalyst ensures that the bromine is introduced exclusively at the 1-position, yielding the desired this compound with no other isomers formed. This method bypasses the challenges of controlling regioselectivity in direct electrophilic halogenation of the naphthalene core.

Studies on the dibromination of naphthalene also offer insights, showing that catalysts can significantly influence isomer distribution. For example, using different solid catalysts like Synclyst 13 or KSF clay can selectively favor the formation of 1,4-dibromonaphthalene or 1,5-dibromonaphthalene, respectively. mdpi.com This demonstrates that the reaction environment is a key variable for controlling isomer formation.

Yield Enhancement and Purity Profiling in Synthetic Procedures

Maximizing the yield and ensuring the high purity of the final product are critical objectives in any synthetic protocol. This is achieved through the systematic optimization of all reaction parameters.

Optimization of Reaction Conditions for Maximized Yields

The synthesis of this compound via the Sandmeyer reaction starting from 8-chloronaphthalen-1-amine provides a clear example of process optimization. Published procedures detail specific conditions that have been refined to maximize product output and purity.

A representative protocol involves dissolving 8-chloronaphthalen-1-amine and p-toluenesulfonic acid monohydrate (TsOH•H₂O) in acetonitrile (MeCN). The mixture is cooled, and sodium nitrite (NaNO₂) is added to form the diazonium salt in situ. Subsequently, a solution of copper(I) bromide (CuBr) is introduced to facilitate the substitution of the diazonium group with bromide. The reaction is allowed to proceed for a set duration at a controlled temperature before quenching and extraction. The final product is then purified, typically by column chromatography.

The table below summarizes the conditions and outcomes of a reported synthesis, highlighting the key parameters that are optimized for yield and purity.

| Parameter | Value/Reagent | Purpose |

| Starting Material | 8-Chloronaphthalen-1-amine | Provides the pre-defined C1-N and C8-Cl regiochemistry. |

| Acid | TsOH•H₂O (3.6 eq) | Reacts with the amine to form anilinium salt for diazotization. |

| Diazotizing Agent | NaNO₂ (1.8 eq) | Converts the primary amine to a diazonium salt. |

| Halogen Source | CuBr (3.0 eq) | Acts as both the catalyst and the source of the bromide nucleophile. |

| Solvent | Acetonitrile (MeCN) / Water | Provides the medium for the reaction. |

| Temperature | -5 °C to 25 °C | Controls the rate of reaction and stability of the diazonium salt. |

| Reaction Time | 12 hours | Allows the reaction to proceed to completion. |

| Purification | Column Chromatography (SiO₂, Petroleum ether) | Removes unreacted starting materials and byproducts. |

| Reported Yield | 72% | Indicates the efficiency of the conversion. |

| Reported Purity | 99% | Confirms the effectiveness of the purification method. |

This data is compiled from representative synthetic procedures.

Optimization involves fine-tuning each of these variables. For instance, the temperature must be kept low during diazotization to prevent the premature decomposition of the unstable diazonium salt. The stoichiometry of the reagents, particularly the copper salt, is adjusted to ensure complete conversion. The choice of solvent can also impact solubility and reaction rates. Finally, a robust purification method is essential to achieve high purity, which is critical for subsequent applications of this compound as a chemical intermediate.

Chromatographic Purification Techniques for High Purity this compound

Achieving high purity is critical for the utility of this compound as an intermediate in subsequent chemical syntheses. Following the initial work-up of the reaction mixture, which typically involves quenching with a reducing agent like sodium sulfite, extraction with an organic solvent, and concentration under reduced pressure, residual impurities and byproducts must be removed. chemicalbook.comchemicalbook.com

Column chromatography is the standard and most effective method for the purification of crude this compound. chemicalbook.comchemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For this compound, silica gel (SiO₂) is universally employed as the stationary phase. chemicalbook.comchemicalbook.com The choice of the mobile phase, or eluent, is crucial for achieving efficient separation. Nonpolar solvents are typically used, aligning with the relatively nonpolar nature of the halogenated naphthalene.

Documented procedures specify the use of petroleum ether as the eluent. chemicalbook.comchemicalbook.com In some instances, a gradient of ethyl acetate in petroleum ether is used, starting with a lower polarity mixture and gradually increasing the polarity to elute the desired compound. chemicalbook.com This fine-tuning of the mobile phase composition is a key aspect of optimizing the chromatographic separation to afford this compound with purities as high as 99%. chemicalbook.comchemicalbook.com

The table below summarizes the conditions reported for the chromatographic purification of this compound.

| Parameter | Purification Method 1 | Purification Method 2 |

|---|---|---|

| Technique | Column Chromatography chemicalbook.comchemicalbook.com | Silica Gel Column Chromatography chemicalbook.com |

| Stationary Phase | Silica Gel (SiO₂) chemicalbook.comchemicalbook.com | Silica Gel chemicalbook.com |

| Mobile Phase (Eluent) | Petroleum Ether chemicalbook.comchemicalbook.com | 3%→5% Ethyl Acetate/Petroleum Ether chemicalbook.com |

| Resulting Purity | 99% chemicalbook.comchemicalbook.com | Not specified |

| Final Product Form | White Solid chemicalbook.comchemicalbook.com | White Solid chemicalbook.com |

Chemical Reactivity and Transformation Studies of 1 Bromo 8 Chloronaphthalene

Nucleophilic Substitution Reactions

The presence of two halogen atoms on the aromatic scaffold of 1-bromo-8-chloronaphthalene makes it a substrate for nucleophilic substitution reactions. However, the reactivity and the preferred reaction pathway are significantly influenced by the nature of the nucleophile, steric hindrance, and the solvent system employed.

Displacement of Halogen Atoms by Various Nucleophiles

Due to the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond, nucleophilic substitution reactions on this compound are expected to preferentially occur at the C1 position. The displacement of the bromide ion by various nucleophiles, such as alkoxides, amines, and thiolates, can lead to the formation of a diverse range of derivatives. While specific research data on this compound is limited, the general principles of nucleophilic aromatic substitution (SNAr) on naphthalene (B1677914) systems suggest that strong, negatively charged nucleophiles are typically required to facilitate the reaction.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Major Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 1-Chloro-8-methoxynaphthalene |

| Amine | Ammonia (NH₃) | 8-Chloro-1-naphthylamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Chloro-8-(phenylthio)naphthalene |

Influence of Steric and Solvent Effects on SN1/SN2 Mechanisms

Nucleophilic substitution at an sp²-hybridized carbon, as in this compound, typically proceeds via the SNAr mechanism rather than a classical SN1 or SN2 pathway. The SN1 mechanism is disfavored due to the high energy and instability of the resulting aryl cation. The SN2 mechanism, which requires a backside attack by the nucleophile, is geometrically impossible for an aromatic substrate.

However, the significant steric hindrance imposed by the peri-positioned chloro group and the hydrogen atom at the C8 position plays a crucial role in the reactivity of the C1-Br bond. This steric congestion can hinder the approach of the nucleophile to the reaction center, thereby slowing down the rate of substitution.

The choice of solvent is also critical in influencing the reaction rate and outcome. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred for SNAr reactions. These solvents can effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom with an electrophile. The presence of the bromo and chloro substituents on this compound influences the regioselectivity of these reactions.

Reactivity Patterns and Positional Selectivity

Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution. In this compound, both the bromo and chloro groups will direct incoming electrophiles to the positions ortho and para to them. The C4 and C5 positions are para to the C1-bromo and C8-chloro groups, respectively. The C2 and C7 positions are ortho to the C1-bromo and C8-chloro groups, respectively.

Considering the combined directing effects and the inherent steric hindrance around the peri-positions, electrophilic attack is most likely to occur at the C4 or C5 positions. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. For instance, nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene, with the former being the major product under kinetic control. For this compound, the substitution pattern will be more complex due to the directing effects of the two halogens.

Table 2: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Predicted Product(s) |

| Nitration | NO₂⁺ | 1-Bromo-8-chloro-4-nitronaphthalene and/or 1-Bromo-8-chloro-5-nitronaphthalene |

| Halogenation | Br⁺ / Cl⁺ | 1,4-Dibromo-8-chloronaphthalene and/or 1-Bromo-4,8-dichloronaphthalene |

| Sulfonation | SO₃ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-bromo-8-chloronaphthalene and/or 5-Acyl-1-bromo-8-chloronaphthalene |

Note: The precise product distribution would require experimental verification.

Derivatization via Further Electrophilic Substitutions

The products obtained from the initial electrophilic substitution can undergo further derivatization. For example, a nitro-substituted derivative could be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce other functional groups. Similarly, a sulfonic acid group can be converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides. These transformations allow for the synthesis of a wide array of polysubstituted naphthalene derivatives starting from this compound.

Cross-Coupling Reactions

The carbon-halogen bonds in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, these reactions can often be performed selectively at the C1 position.

Common cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base to form a C-C triple bond.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Major Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Chloro-8-phenylnaphthalene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Chloro-8-(phenylethynyl)naphthalene |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-Chloro-8-styrylnaphthalene |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-(8-Chloronaphthalen-1-yl)aniline |

Note: The specific conditions and catalyst systems would need to be optimized for this compound.

These cross-coupling methodologies provide powerful tools for the elaboration of the this compound scaffold, leading to the synthesis of complex and functionally diverse naphthalene derivatives with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the greater reactivity of the aryl bromide over the aryl chloride moiety allows for selective functionalization.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has been successfully applied to this compound. A key example is found in the synthesis of MRTX849, a potent and selective covalent inhibitor of the KRASG12C protein, a critical target in cancer therapy acs.org. In this synthesis, this compound is coupled with a complex amine under Buchwald amination conditions to produce an advanced N-arylated intermediate. This reaction selectively targets the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations acs.org. The conditions for such transformations typically involve a palladium catalyst, a phosphine ligand, and a base.

| Reaction | Substrates | Catalyst System | Significance |

| Buchwald-Hartwig Amination | This compound, Tetrahydropyridopyrimidine derivative | Palladium catalyst, Ligand, Base | Forms a key C-N bond in the synthesis of KRASG12C inhibitor MRTX849 acs.org. |

The Suzuki-Miyaura coupling , which forges a carbon-carbon bond between an organohalide and an organoboron compound, is another cornerstone of palladium catalysis. While specific literature detailing the Suzuki-Miyaura coupling of this compound is not prevalent, the principles of this reaction are well-established for a vast range of aryl bromides. Given the demonstrated success of Buchwald-Hartwig amination at the C-Br position, it is highly probable that this compound would undergo selective Suzuki-Miyaura coupling at this position under standard conditions (e.g., Pd(PPh₃)₄ catalyst, a base such as Na₂CO₃, and a boronic acid coupling partner). This would yield an 8-chloro-1-arylnaphthalene derivative, a valuable intermediate for further synthesis.

Nickel-Catalyzed Reductive Alkylation of Aryl Halides

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel-catalyzed reductive alkylation involves the coupling of an aryl halide with an alkyl halide, often in the presence of a reducing agent. This method allows for the formation of C(sp²)-C(sp³) bonds.

Currently, there is a lack of specific studies in the scientific literature describing the nickel-catalyzed reductive alkylation of this compound. However, general methodologies have been developed for the nickel-catalyzed C-H alkylation of aromatic substrates with unactivated alkyl halides, facilitating the synthesis of diverse fused ring systems nih.gov. These reactions provide an attractive alternative to traditional methods. The general mechanism for related reductive cross-couplings often involves the reaction of an unactivated alkyl electrophile with an aryl halide in the presence of a nickel catalyst and a reducing agent. The application of such a method to this compound could potentially lead to selective alkylation at the more reactive C-Br position.

Applications in Complex Molecular Architecture Construction

The utility of this compound as a building block is most evident in its application to the synthesis of complex, biologically active molecules. Its rigid naphthalene scaffold and distinct halogen handles make it an ideal starting point for constructing intricate architectures.

As previously mentioned, a significant application is in the synthesis of KRAS inhibitors. The KRAS protein is a key regulator of cell growth, and its mutation is a driver in many cancers nih.govnih.gov. The development candidate MRTX849, an irreversible covalent inhibitor of KRASG12C, incorporates the 8-chloronaphthalene moiety derived from this compound acs.org. The synthesis involves a Buchwald-Hartwig amination to connect the naphthalene unit to a tetrahydropyridopyrimidine core. The resulting structure places the 8-chloronaphthalene group in a key binding pocket of the KRAS protein acs.org.

Beyond this specific example, this compound is reported as a crucial intermediate in the preparation of various series of quinazoline-based compounds and other biological inhibitors that regulate important cellular processes chemicalbook.com.

| Molecule Class | Synthetic Role of this compound | Therapeutic Area |

| KRASG12C Inhibitors (e.g., MRTX849) | Provides the 8-chloronaphthalene moiety via Buchwald-Hartwig amination acs.org. | Oncology acs.orgnih.gov |

| Quinazoline (B50416) Derivatives | Serves as a key starting material for building the molecular framework chemicalbook.com. | Various, including CNS diseases chemicalbook.com. |

Redox Chemistry and Hydrogen Transfer Reactions

The halogen substituents on the naphthalene core influence its electronic properties and susceptibility to redox reactions.

Reduction Pathways of Halogenated Naphthalenes

The reduction of halogenated naphthalenes can proceed through several pathways, including hydrodehalogenation (replacement of a halogen with hydrogen) or reduction of the aromatic system itself. Research on the photochemical reduction of naphthalene and its derivatives has shown that photo-excited naphthalene can be reduced by triethylamine to form dihydronaphthalenes, likely through an electron-transfer mechanism rsc.org. This suggests a potential pathway for the reduction of the aromatic core of this compound under photochemical conditions, which would compete with dehalogenation pathways.

Catalytic hydrodehalogenation is a more common pathway for the reduction of aryl halides. This typically involves a transition-metal catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂, formic acid). For this compound, selective reduction would be expected, with the weaker C-Br bond being cleaved preferentially over the stronger C-Cl bond, yielding 1-chloronaphthalene (B1664548).

Radical Displacement Mechanisms in Desubstitution Reactions

Desubstitution reactions, where a substituent is removed, can sometimes proceed through radical mechanisms. In these pathways, a radical intermediate is formed, which then propagates a chain reaction. For aryl halides, this can be initiated by photolysis, radiolysis, or chemical initiators. The resulting aryl radical would then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. While these mechanisms are known for aryl halides in general, specific studies detailing radical displacement for the desubstitution of this compound are not prominent in the existing literature.

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. However, the participation of aromatic systems like benzene and naphthalene as the diene component is energetically unfavorable due to the high cost of disrupting the aromatic stabilization. The naphthalene core requires a significant loss of resonance energy to act as a diene, making it a very unreactive substrate under standard Diels-Alder conditions. Consequently, there are no reported examples of this compound participating in Diels-Alder or other pericyclic cycloaddition reactions. Such transformations would likely require extremely reactive dienophiles and harsh reaction conditions or metal catalysis to overcome the inherent stability of the aromatic system.

This compound as a Dienophile or Diene Component

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the reactivity of this compound as either a dienophile or a diene component in cycloaddition reactions, such as the Diels-Alder reaction. While the naphthalene core can, in principle, participate in such reactions, the specific substitution pattern of this compound and its potential steric and electronic effects on this type of reactivity have not been reported in the reviewed literature.

The existing research on this compound primarily focuses on its synthesis and its role as an intermediate in the preparation of other organic compounds. For instance, it is utilized in the synthesis of various substituted naphthalenes and acenaphthylenes through cross-coupling and other substitution reactions.

General studies on peri-substituted naphthalenes suggest that the close proximity of substituents at the 1 and 8 positions can lead to unique chemical behaviors. However, this has not been extended to documented examples of its use in cycloaddition chemistry. The electronic effect of the bromo and chloro substituents, both being electron-withdrawing, might theoretically influence the electron density of the naphthalene ring system, a key factor in its potential as a diene or dienophile. Nevertheless, without experimental data, any discussion on its reactivity in this context remains speculative.

Due to the absence of specific research findings on the role of this compound in cycloaddition reactions, no data tables on reaction conditions, yields, or products can be provided.

Advanced Spectroscopic and Analytical Characterization in 1 Bromo 8 Chloronaphthalene Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1-bromo-8-chloronaphthalene. The compound has a molecular formula of C₁₀H₆BrCl, corresponding to a molecular weight of approximately 241.51 g/mol . guidechem.comnih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision (calculated monoisotopic mass: 239.93414 Da), which serves as confirmation of the elemental formula. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.infoyoutube.com This results in a cluster of peaks for the molecular ion:

M⁺: [C₁₀H₆⁷⁹Br³⁵Cl]⁺

[M+2]⁺: A combination of [C₁₀H₆⁸¹Br³⁵Cl]⁺ and [C₁₀H₆⁷⁹Br³⁷Cl]⁺

[M+4]⁺: [C₁₀H₆⁸¹Br³⁷Cl]⁺

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom. docbrown.infoyoutube.com While specific fragmentation studies for this compound are not detailed in the available literature, fragmentation of halogenated aromatic compounds typically proceeds through the loss of the halogen atoms (as radicals) or the elimination of hydrogen halides (HBr, HCl).

Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotopes | Approximate m/z | Expected Relative Abundance |

|---|---|---|---|

| M⁺ | ⁷⁹Br, ³⁵Cl | 240 | High |

| [M+2]⁺ | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 242 | Very High (sum of two combinations) |

| [M+4]⁺ | ⁸¹Br, ³⁷Cl | 244 | Moderate |

Crystallography and Solid-State Structural Analysis

Crystallographic studies provide invaluable information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular packing.

Detailed single-crystal X-ray diffraction studies specifically for this compound are not prominently reported in the surveyed scientific literature. However, analysis of related structures, such as 1-chloronaphthalene (B1664548), reveals important conformational details that can be extrapolated. uva.es The defining structural feature of 1,8-disubstituted naphthalenes is the steric strain induced by the peri interactions between the two substituents.

In this compound, the bulky bromine and chlorine atoms force the naphthalene (B1677914) skeleton to distort from planarity to alleviate this strain. This typically results in:

An out-of-plane bending of the C-Br and C-Cl bonds.

A splaying of the C1-C9-C8 angle (where C9 is the bridgehead carbon).

Potential twisting of the two naphthalene rings relative to each other.

An X-ray diffraction study would precisely quantify these distortions and provide data on how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-π stacking.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including halogenated naphthalenes. Different polymorphs of a compound can exhibit distinct physical properties. The specific crystal packing adopted by this compound could be influenced by factors such as the solvent used for crystallization and the crystallization temperature.

Studies on related halogenated naphthalene derivatives have shown evidence of polymorphism. Furthermore, disorder in the crystal structure is a possibility, where the bromine and chlorine atoms might randomly occupy the 1 and 8 positions in different unit cells, leading to an averaged structure upon analysis. While no specific studies on the polymorphism or disorder of this compound have been found, it remains a relevant area for investigation in the complete solid-state characterization of the compound.

Computational Chemistry and Theoretical Studies of 1 Bromo 8 Chloronaphthalene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods can predict how electrons are distributed within 1-bromo-8-chloronaphthalene and how this distribution influences its reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting a wide range of molecular properties. For this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and various energetic properties.

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-Cl bond lengths, as well as the torsion angle between these two bonds across the naphthalene (B1677914) core, are critical in defining the molecule's three-dimensional shape and steric profile. Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy of formation and Gibbs free energy, which are crucial for understanding the compound's stability and its role in chemical reactions.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 239.93414 Da |

| Monoisotopic Mass | 239.93414 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

Note: The data in this table is based on general computational predictions and may not reflect the results of specific, peer-reviewed DFT studies on this molecule.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

An analysis of the HOMO and LUMO of this compound would provide significant insights into its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The spatial distribution of these orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack. For instance, it is likely that the HOMO is distributed over the π-system of the naphthalene rings, while the LUMO may have significant contributions from the C-Br and C-Cl antibonding orbitals.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis of Key Reactions

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. For this compound, transition state analysis could be applied to various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By calculating the energy barrier of the transition state, chemists can predict the rate of a reaction. For example, in a substitution reaction, computational models could determine whether the incoming nucleophile attacks the carbon bearing the bromine or the chlorine, and which pathway has a lower activation energy. This would provide a theoretical basis for predicting the regioselectivity of such reactions.

Conformational Analysis and Energy Landscapes

Due to the steric hindrance between the peri-substituted bromine and chlorine atoms, this compound is not perfectly planar. A conformational analysis would explore the different possible spatial arrangements of the atoms and their corresponding energies. The potential energy landscape (PEL) is a conceptual framework that helps in understanding the relationship between the structure of a material at the atomic level and its macroscopic properties. arxiv.orgarxiv.org

By mapping the potential energy surface as a function of the dihedral angle between the C-Br and C-Cl bonds, a computational study could identify the most stable conformation (the global minimum on the energy landscape) and any other local energy minima. This analysis would also reveal the energy barriers to rotation around the C-C bonds, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is a key determinant of its physical and chemical properties. Electrostatic potential (ESP) maps are a visual representation of the charge distribution, indicating regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential).

For this compound, an ESP map would likely show negative potential around the electronegative bromine and chlorine atoms, as well as over the π-electron clouds of the naphthalene rings. Conversely, positive potential would be expected around the hydrogen atoms. These maps are extremely useful for predicting intermolecular interactions, such as how the molecule might interact with other molecules, including solvents or reactants. For example, an approaching electrophile would be attracted to the regions of negative potential, while a nucleophile would target the areas of positive potential. This provides a visual and intuitive way to understand the molecule's reactivity patterns.

Applications and Advanced Materials Science Involving 1 Bromo 8 Chloronaphthalene Derivatives

Building Blocks for Complex Organic Synthesis

The presence of two different halogen atoms at the peri-positions of the naphthalene (B1677914) scaffold in 1-bromo-8-chloronaphthalene offers differential reactivity, which is a key feature for its use as a building block in complex organic synthesis. This allows for sequential and controlled introduction of different functionalities, leading to the construction of elaborate molecular architectures.

Preparation of Quinazoline (B50416) Compounds and Related Heterocycles

This compound serves as a crucial intermediate in the synthesis of a variety of quinazoline compounds. chemicalbook.com Quinazolines are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. scispace.comnih.gov The synthetic utility of this compound in this context lies in its ability to be transformed into precursors that can then be cyclized to form the quinazoline ring system.

The general synthetic strategies often involve the conversion of this compound into a more reactive intermediate, which is then elaborated into the final quinazoline derivative. For instance, the bromo and chloro substituents can be selectively replaced or modified to introduce the necessary functional groups for the cyclization reaction. researchgate.netnih.gov This approach has been instrumental in the development of novel quinazoline-based molecules with potential applications in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com

The synthesis of various quinazoline derivatives often starts from substituted anthranilic acids or 2-aminobenzonitriles. nih.govorganic-chemistry.orgnih.gov While direct use of this compound is not explicitly detailed in the provided results, its role as a key intermediate implies its conversion to a suitable naphthalene-based starting material for quinazoline synthesis. chemicalbook.com

Table 1: Synthetic Methods for Quinazoline Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

| 2-Alkylamino N-H ketimines | Iron catalyst, C(sp³)-H oxidation | Quinazolines | organic-chemistry.org |

| 2-Aminobenzaldehydes, Benzylamines | Molecular iodine, Oxygen (oxidant) | Quinazolines | organic-chemistry.org |

| 2-Nitrobenzyl alcohols, Arylacetic acids | Urea, Sulfur, DABCO, DMSO | Substituted quinazolines | organic-chemistry.org |

| 2-Bromo-benzonitriles, Amidines/Guanidine | Copper catalyst | 4-Aminoquinazolines | organic-chemistry.org |

Synthesis of Advanced Polycyclic Aromatic Hydrocarbons (e.g., Terrylenes)

This compound and its derivatives are pivotal in the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs), such as terrylenes. researchgate.netnih.gov Terrylenes, which are essentially ternaphthalene (B8466645) oligomers, are of great interest due to their unique photophysical and electronic properties, making them suitable for applications in single-molecule spectroscopy and organic electronics. researchgate.netnih.govresearchgate.net

The synthesis of terrylenes often involves palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org For example, 3-(1-Naphthyl)perylene can be synthesized via a Suzuki coupling of 3-bromoperylene (B1279744) and 1-naphthaleneboronic acid. Subsequent oxidative cyclodehydrogenation of this precursor yields terrylene. researchgate.netrsc.org While not a direct starting material, this compound can be envisioned as a precursor to the necessary naphthalene-based building blocks for such syntheses. The halogen atoms provide handles for introducing boronic acid functionalities or for direct coupling reactions.

A significant advancement in this area is the development of facile and efficient methods to synthesize terrylene derivatives from commercially available naphthalene and perylene (B46583) building blocks, avoiding time-consuming purification steps. researchgate.net Furthermore, novel synthetic pathways have been developed to enhance the solubility of terrylene derivatives through peri-alkylation, which also allows for extensions at the bay-positions, opening up new avenues for creating solution-processable multi-edge nanographenes. nih.gov

Supramolecular Chemistry and Host-Guest Systems

The planar aromatic structure of naphthalene derivatives, including those derived from this compound, makes them ideal candidates for applications in supramolecular chemistry. Their ability to engage in non-covalent interactions, such as π-π stacking and halogen bonding, allows for the construction of well-defined supramolecular assemblies and host-guest systems. rsc.orggrafiati.com

Role in Supramolecular Assemblies and Luminescent Materials

Derivatives of this compound can play a significant role in the formation of supramolecular assemblies with unique luminescent properties. nih.govnih.gov The incorporation of heavy atoms like bromine and chlorine can influence the photophysical properties of the resulting assemblies, often leading to phenomena such as room-temperature phosphorescence (RTP). rsc.orgrsc.org

These halogenated naphthalene derivatives can be incorporated into larger molecular frameworks or polymers, which can then self-assemble into ordered structures. rsc.orgresearchgate.net The intermolecular interactions within these assemblies, such as halogen bonding, can restrict molecular motion and promote phosphorescence by inhibiting non-radiative decay pathways. rsc.orgrsc.org For instance, the formation of halogen-bonded organic frameworks has been shown to enable bright RTP. rsc.org

Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins)

Naphthalene derivatives are known to form inclusion complexes with macrocyclic hosts like cyclodextrins (CDs). oup.comrsc.orgoup.comrsc.orgoatext.com Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate nonpolar guest molecules, such as the naphthalene core, in aqueous solutions. oatext.com

The formation of an inclusion complex can significantly alter the physicochemical properties of the guest molecule. For this compound derivatives, encapsulation within a cyclodextrin (B1172386) cavity can enhance their solubility in water and modify their photophysical behavior. The steric interactions between the substituents on the naphthalene ring and the cyclodextrin cavity play a crucial role in the structure and stability of the resulting complex. oup.comoup.com Studies have shown that the position of the substituent on the naphthalene ring affects the mode of inclusion (axial vs. equatorial) and the stability of the complex. oup.comoup.com

Table 2: Inclusion Complex Formation with Cyclodextrins

| Guest Molecule | Host Molecule | Key Findings | Reference |

| 1-Methylnaphthalene | β-Cyclodextrin | Formation of a 2:2 inclusion complex leading to excimer fluorescence. | oup.com |

| Naphthalene | α-Cyclodextrin | Forms a 1:2 complex (NP in a capsule of two αCDs). | rsc.org |

| Naphthalene | β-Cyclodextrin | Forms coexisting 2:1 and 2:2 complexes with large binding constants. | rsc.org |

| Naphthalene | γ-Cyclodextrin | Forms similar complexes to β-CD but with smaller binding constants. | rsc.org |

| 1-Substituted Naphthalenes | β-Cyclodextrin | Different spectral behavior compared to 2-substituted naphthalenes, indicating different complex structures. | oup.com |

| Naphthalene-appended γ-CD | β-Cyclodextrin | Association occurs using the naphthyl moiety as a connector. | rsc.org |

Advanced Materials Development

The distinct electronic and structural properties of this compound derivatives have led to their exploration in the field of advanced materials, particularly in organic electronics.

While direct and extensive research specifically detailing the application of this compound derivatives in Organic Field-Effect Transistors (OFETs) and Organic Phototransistors (OPTs) is not widely documented in the provided results, the broader class of naphthalene-based materials is significant in this area. Naphthalene and its derivatives are known for their aromaticity and potential for charge transport, which are fundamental properties for active materials in organic electronic devices. The functionalization of the naphthalene core, as seen in this compound, allows for the tuning of electronic properties and molecular packing, which are critical for device performance.

In the realm of organic solar cells (OSCs), derivatives of halogenated naphthalenes, including compounds structurally related to this compound, have been investigated as processing additives and have shown potential in influencing the performance of these devices.

Research has demonstrated that additives can play a crucial role in optimizing the morphology of the active layer in OSCs, which is critical for achieving high power conversion efficiencies (PCEs). For instance, 1-chloronaphthalene (B1664548) (CN), a related compound, has been used as a solvent additive to manipulate the molecular aggregation of non-fullerene acceptors in the active layer of OSCs. rsc.org While CN was found to facilitate H-type aggregation, another additive, 1-phenylnaphthalene (B165152) (PN), promoted J-aggregation, leading to improved charge carrier mobility and a higher PCE of over 18.0% in thick-film devices. rsc.org This highlights the significant impact that naphthalene-based additives can have on the performance of organic solar cells.

Another study focused on more environmentally friendly processing of polymer solar cells, utilizing non-halogenated solvent additives like 1-methoxynaphthalene (B125815) (MN) and 1-phenylnaphthalene (PN) with o-xylene (B151617) as the solvent. nih.gov These were compared with halogenated additives such as 1,8-diiodooctane (B1585395) (DIO) and 1-chloronaphthalene (CN). nih.gov The use of the o-xylene/MN solvent system resulted in a notable 20% increase in PCE compared to devices processed from the chlorinated solvent o-dichlorobenzene. nih.gov Specifically, the best-performing cells with this eco-friendlier system achieved a high open-circuit voltage of 0.9 V, a fill factor of around 70%, and a PCE of over 6%. nih.gov The use of 1-phenylnaphthalene also yielded a respectable PCE of 5.4%. nih.gov

Furthermore, brominated isomerization engineering of 1-chloronaphthalene derived solid additives has been shown to enable organic solar cells with efficiencies as high as 19.68%. researchgate.net This approach underscores the potential of modifying halogenated naphthalenes to fine-tune the morphology and electronic properties of the active layer in high-efficiency OSCs.

The following table summarizes the performance of organic solar cells utilizing naphthalene-based additives.

| Device Configuration | Additive | Power Conversion Efficiency (PCE) | Key Findings |

| D18-Cl:N3-based device (120 nm thick) | 1-phenylnaphthalene (PN) | >18.0% | PN promotes J-aggregation, enhancing charge carrier mobility. rsc.org |

| D18-Cl:N3-based device (120 nm thick) | 1-chloronaphthalene (CN) | 16.08% | CN facilitates H-type aggregation. rsc.org |

| PTNT:PC71BM blend | 1-methoxynaphthalene (MN) in o-xylene | ~6% | Environmentally friendlier solvent system improves morphology and efficiency. nih.gov |

| PTNT:PC71BM blend | 1-phenylnaphthalene (PN) in o-xylene | 5.4% | Demonstrates the utility of non-halogenated naphthalene-based additives. nih.gov |

| PM6:L8-BO based device | Brominated 1-chloronaphthalene derivative | 19.68% | Isomerization engineering of the additive leads to very high efficiency. researchgate.net |

Chemical Probes and Reagents in Mechanistic Investigations

The reactivity endowed by the bromine and chlorine substituents makes this compound and its derivatives useful as intermediates and potential probes in the study of biological systems. cymitquimica.com

This compound serves as a key intermediate in the synthesis of more complex molecules that have applications in studying biological processes, including enzyme inhibition. chemicalbook.com It is used in the preparation of a series of quinazoline compounds which act as inhibitors of KRas G12C and KRas G12D, proteins implicated in various cancers. chemicalbook.com These inhibitors are significant for their role in regulating biological processes and have potential applications in the treatment of central nervous system diseases among others. chemicalbook.com

The synthesis of these inhibitors often involves multi-step reactions where this compound is a starting material. For example, it is used in the preparation of pyrido[4,3-d]pyrimidine (B1258125) and quinazolin-4-amine (B77745) derivatives that function as covalent inhibitors of the Ras protein. chemicalbook.com

Q & A

Q. What are the recommended synthetic routes for 1-bromo-8-chloronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Electrophilic halogenation is a common approach for introducing bromine and chlorine substituents onto naphthalene. For this compound, sequential halogenation may be required, considering steric and electronic effects. For example, bromination at the 1-position can be achieved using Br₂/FeBr₃, followed by chlorination at the 8-position with Cl₂/AlCl₃. Optimization includes:

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- GC/HPLC : Assess purity (>97% threshold recommended for research-grade compounds) .

- NMR : Confirm substitution pattern (e.g., ¹H NMR peaks at δ 7.2–8.5 ppm for naphthalene protons; ¹³C NMR for halogenated carbons).

- Melting Point : Compare with literature values (if crystalline).

For novel compounds, elemental analysis (C, H, Br, Cl) is critical .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : Solubility data for analogous compounds (e.g., 2-bromonaphthalene) suggests compatibility with:

- Polar aprotic solvents : Dichloromethane, chloroform.

- Non-polar solvents : Benzene, ether (soluble in 8 parts ethanol) .

Conduct small-scale solubility tests under inert conditions to confirm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 1-bromo group is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to the 8-chloro substituent. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for bromine activation; higher temperatures may be needed for chlorine participation.

- Kinetic studies : Monitor reaction rates via UV-Vis or GC-MS to compare C-Br vs. C-Cl bond activation .

Q. What in vitro models are suitable for assessing the metabolic pathways and toxicity of this compound?

- Methodological Answer :

- Hepatocyte assays : Use primary human hepatocytes to study cytochrome P450-mediated oxidation (e.g., CYP1A1/2 isoforms).

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell lines (e.g., HepG2).

- Metabolite identification : LC-MS/MS to detect brominated/chlorinated metabolites .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in half-life studies may arise from varying experimental conditions (pH, UV exposure). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.